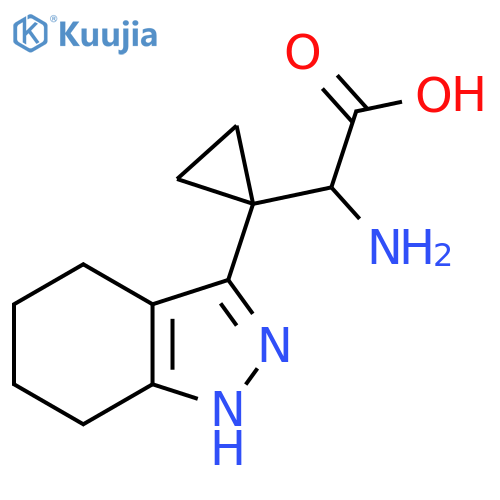Cas no 2228117-61-9 (2-amino-2-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylacetic acid)

2228117-61-9 structure
商品名:2-amino-2-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylacetic acid
2-amino-2-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-2-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylacetic acid
- 2228117-61-9
- EN300-1779789
- 2-amino-2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]acetic acid
-
- インチ: 1S/C12H17N3O2/c13-9(11(16)17)12(5-6-12)10-7-3-1-2-4-8(7)14-15-10/h9H,1-6,13H2,(H,14,15)(H,16,17)
- InChIKey: LULKQNMFVJUNTK-UHFFFAOYSA-N
- ほほえんだ: OC(C(C1(C2C3CCCCC=3NN=2)CC1)N)=O
計算された属性
- せいみつぶんしりょう: 235.132076794g/mol
- どういたいしつりょう: 235.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.6
- トポロジー分子極性表面積: 92Ų
2-amino-2-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1779789-2.5g |
2-amino-2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]acetic acid |
2228117-61-9 | 2.5g |
$3641.0 | 2023-09-20 | ||
| Enamine | EN300-1779789-0.1g |
2-amino-2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]acetic acid |
2228117-61-9 | 0.1g |
$1635.0 | 2023-09-20 | ||
| Enamine | EN300-1779789-1.0g |
2-amino-2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]acetic acid |
2228117-61-9 | 1g |
$1857.0 | 2023-06-02 | ||
| Enamine | EN300-1779789-1g |
2-amino-2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]acetic acid |
2228117-61-9 | 1g |
$1857.0 | 2023-09-20 | ||
| Enamine | EN300-1779789-10g |
2-amino-2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]acetic acid |
2228117-61-9 | 10g |
$7988.0 | 2023-09-20 | ||
| Enamine | EN300-1779789-10.0g |
2-amino-2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]acetic acid |
2228117-61-9 | 10g |
$7988.0 | 2023-06-02 | ||
| Enamine | EN300-1779789-5.0g |
2-amino-2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]acetic acid |
2228117-61-9 | 5g |
$5387.0 | 2023-06-02 | ||
| Enamine | EN300-1779789-0.25g |
2-amino-2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]acetic acid |
2228117-61-9 | 0.25g |
$1708.0 | 2023-09-20 | ||
| Enamine | EN300-1779789-0.05g |
2-amino-2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]acetic acid |
2228117-61-9 | 0.05g |
$1560.0 | 2023-09-20 | ||
| Enamine | EN300-1779789-0.5g |
2-amino-2-[1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropyl]acetic acid |
2228117-61-9 | 0.5g |
$1783.0 | 2023-09-20 |
2-amino-2-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylacetic acid 関連文献
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
2228117-61-9 (2-amino-2-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylacetic acid) 関連製品
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
